molecular formula C12H19ClN2O B1521530 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride CAS No. 1214006-17-3

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride

Cat. No. B1521530
CAS RN: 1214006-17-3
M. Wt: 242.74 g/mol
InChI Key: ZIAUVLWYUYMDFA-UHFFFAOYSA-N
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Description

“2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” is a chemical compound with the molecular formula C12H19ClN2O . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” involves several raw materials including benzyl (chloro)zinc, Benzene, (2-bromo-2-nitroethyl)-, Benzylmalononitrile, Phenylbromoethyne, N-BENZYLDIETHYLAMINE, Phenylacetyl chloride, Methyl phenylacetate, Benzyl chloride, and Diethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H . The average mass of the molecule is 242.745 Da and the monoisotopic mass is 242.118591 Da .


Physical And Chemical Properties Analysis

“2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” is a powder at room temperature . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, number of Rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not specified in the available resources .

Scientific Research Applications

Life Science Research

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride: is utilized in life science research for its potential biological activity. It’s often used in the study of biochemical pathways and molecular interactions within cells. The compound can serve as a precursor or an intermediate in the synthesis of more complex molecules that are used to probe or manipulate biological systems .

Material Science

In material science, this compound finds application in the development of new materials with potential biological activity. It could be used to create polymers or coatings that interact with biological tissues, which is valuable for medical implants or drug delivery systems .

Chemical Synthesis

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride: plays a crucial role in chemical synthesis as a building block for creating a variety of organic compounds. Its structure allows for further functionalization, making it a versatile reagent for synthesizing pharmaceuticals, agrochemicals, and other organic molecules .

Chromatography

This compound may be used as a standard or reference material in chromatographic methods to help identify and quantify similar compounds in mixtures. Its well-defined properties allow for accurate calibration of analytical instruments .

Analytical Research

In analytical research, 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride can be employed in method development for the detection and quantification of related substances. Its stability and reactivity make it suitable for use in various analytical techniques .

Proteomics Research

As a biochemical, this compound is used in proteomics research to study protein expression, modification, and interaction. It can be a component of reagents or buffers used in mass spectrometry or other proteomic analysis methods to facilitate the study of proteins .

Safety And Hazards

The safety information for “2-amino-N,N-diethyl-2-phenylacetamide hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

2-amino-N,N-diethyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAUVLWYUYMDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-diethyl-2-phenylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.